REACTION_CXSMILES
|
[C:1]1(C)[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[CH2:11](Cl)[CH2:12][CH2:13][CH3:14].S(=O)(=O)(O)O.[CH2:21](O)CCC>O>[CH3:11][CH:12]([CH2:13][CH3:14])[CH2:21][O:7][C:6]1[CH:1]=[CH:2][CH:3]=[CH:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
540 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
560 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
463 g
|
Type
|
reactant
|
Smiles
|
C(CCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
800 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for a further 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the water being removed azeotropically
|
Type
|
CUSTOM
|
Details
|
The phases are separated at 70° C
|
Type
|
DISTILLATION
|
Details
|
After distillation, 794 g product with a purity of 94%
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |